molecular formula C18H17BrN2O4S B3585830 2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3585830
M. Wt: 437.3 g/mol
InChI Key: PCXARBVYNOFVGT-UHFFFAOYSA-N
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Description

2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, three methoxy groups, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route starts with the bromination of 3,4,5-trimethoxybenzoic acid to introduce the bromine atom. This is followed by the formation of the benzamide linkage through a condensation reaction with 6-methyl-1,3-benzothiazol-2-amine under appropriate conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Condensation Reactions: The benzamide linkage can be formed or modified through condensation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, amines for condensation reactions, and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzene core but lacks the benzamide and benzothiazole moieties.

    6-methyl-1,3-benzothiazol-2-amine: Contains the benzothiazole structure but lacks the trimethoxybenzene and bromine components.

Uniqueness

2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, methoxy groups, and benzothiazole moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4S/c1-9-5-6-11-13(7-9)26-18(20-11)21-17(22)10-8-12(23-2)15(24-3)16(25-4)14(10)19/h5-8H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXARBVYNOFVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3Br)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 6
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2-bromo-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

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